molecular formula C13H14N4O5 B2521268 Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate CAS No. 902026-76-0

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate

Cat. No.: B2521268
CAS No.: 902026-76-0
M. Wt: 306.278
InChI Key: YAEGCSHERFWUKJ-UHFFFAOYSA-N
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Description

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a complex organic compound that features a unique combination of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various organometallic catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)butanoate: Similar structure with a butanoate group instead of propanoate.

    Ethyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate: Similar structure with an ethyl ester instead of methyl ester.

Uniqueness

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is unique due to its specific combination of purine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-7-6-17-9-10(14-12(17)22-7)15(2)13(20)16(11(9)19)5-4-8(18)21-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEGCSHERFWUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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